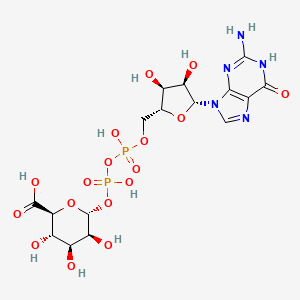

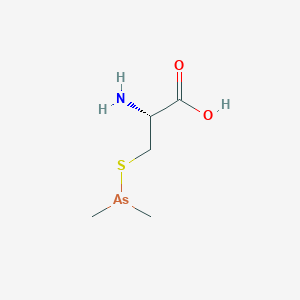

![molecular formula C43H45ClN3O13+ B10777086 [(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)

[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C-1027 Aromatized Chromophore is a potent antitumor antibiotic derived from the bacterium Streptomyces globisporus. It is known for its unique structure, which includes a nine-membered enediyne core responsible for its significant biological activity. Unlike other enediynes, C-1027 does not require an external trigger to initiate its cytotoxic effects, making it a highly effective compound in cancer treatment .

準備方法

合成経路と反応条件: C-1027 アロマタイズドクロモフォアの合成には、エニンダイインコアの形成を含む一連の複雑な反応が含まれます重要なステップには、環化反応と、正しい立体化学を確保するための特定の触媒の使用が含まれます .

工業生産方法: C-1027 の工業生産は、ストレプトマイセス・グロビスポルス菌を用いた発酵プロセスで行われます。この菌は、クロモフォアの収量を最大化するように、制御された条件下で培養されます。 発酵後、この化合物は、クロマトグラフィー法を用いて抽出・精製されます .

3. 化学反応解析

反応の種類: C-1027 アロマタイズドクロモフォアは、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: エニンダイインコアは、酸化されて反応性の高い中間体を生成することができます。

還元: 還元反応は、クロモフォアの構造を修飾し、その生物活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と分子状酸素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、クロモフォアのさまざまな誘導体が含まれ、それぞれが異なる生物活性を持ちます .

化学反応の分析

Types of Reactions: C-1027 Aromatized Chromophore undergoes several types of chemical reactions, including:

Oxidation: The enediyne core can be oxidized to form reactive intermediates.

Reduction: Reduction reactions can modify the chromophore’s structure, affecting its biological activity.

Substitution: Substitution reactions can occur at various positions on the benzoxazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine are commonly employed.

Major Products: The major products formed from these reactions include various derivatives of the chromophore, each with distinct biological activities .

科学的研究の応用

C-1027 アロマタイズドクロモフォアは、科学研究において幅広い応用範囲を持っています。

化学: エニンダイイン化学と反応機構を研究するためのモデル化合物として使用されます。

生物学: DNA 損傷を誘発する能力、およびDNA 修復機構を研究するためのツールとしての可能性が調査されています。

医学: DNA 二重鎖切断を誘発する能力のために、潜在的な抗がん剤として研究されています。

作用機序

C-1027 アロマタイズドクロモフォアの作用機序には、活性酸素種 (ROS) の生成と、DNA 二重鎖切断の形成が含まれます。エニンダイインコアは、環状芳香族化反応を起こし、DNA を切断するジラジカル種を生成します。これは、がん細胞のアポトーシスにつながります。 このクロモフォアは、DNA に直接結合し、塩基対間に挿入されて鎖切断を引き起こします .

6. 類似の化合物との比較

C-1027 アロマタイズドクロモフォアは、トリガーメカニズムがないという点で、エニンダイインの中で独特です。同様の化合物には、以下のものがあります。

ネオカルジノスタチン: 活性化を必要とするトリガーメカニズムを持つ別のエニンダイイン。

カリケアミシン: 強力なDNA 切断能力で知られていますが、チオール基によって活性化される必要があります。

ダイネミシン: 作用機序は類似していますが、構造的特徴が異なるエニンダイイン.

C-1027 は、外部の活性化を必要とせずにDNA 損傷を誘発する能力により、抗がん研究の分野において非常に効果的で独自の化合物となっています .

類似化合物との比較

C-1027 Aromatized Chromophore is unique among enediynes due to its lack of a triggering mechanism. Similar compounds include:

Neocarzinostatin: Another enediyne with a triggering mechanism that requires activation.

Calicheamicin: Known for its potent DNA-cleaving ability but requires activation by thiol groups.

Dynemicin: An enediyne with a similar mechanism of action but different structural features.

C-1027 stands out due to its ability to induce DNA damage without the need for external activation, making it a highly effective and unique compound in the field of anticancer research .

特性

分子式 |

C43H45ClN3O13+ |

|---|---|

分子量 |

847.3 g/mol |

IUPAC名 |

[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium |

InChI |

InChI=1S/C43H44ClN3O13/c1-19-39(52)46-33-25(15-22(54-6)16-30(33)56-19)40(53)57-31-18-55-32(49)17-28(45)21-13-27(44)36(29(48)14-21)58-38-23-10-9-20(31)12-24(23)26-8-7-11-43(26,38)60-41-35(51)34(50)37(47(4)5)42(2,3)59-41/h7-16,28,31,34-35,37-38,41,48,50-51H,1,17-18,45H2,2-6H3,(H,46,52)/p+1/t28-,31-,34-,35+,37-,38+,41-,43+/m0/s1 |

InChIキー |

SAWXMTQYIIZWNU-RGEBLUSTSA-O |

異性体SMILES |

CC1([C@H]([C@H]([C@H]([C@@H](O1)O[C@]23C=CC=C2C4=C5[C@H]3OC6=C(C=C(C=C6Cl)[C@H](CC(=O)OC[C@@H](C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)[NH3+])O)O)O)N(C)C)C |

正規SMILES |

CC1(C(C(C(C(O1)OC23C=CC=C2C4=C5C3OC6=C(C=C(C=C6Cl)C(CC(=O)OCC(C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)[NH3+])O)O)O)N(C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

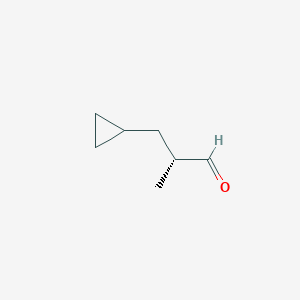

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)

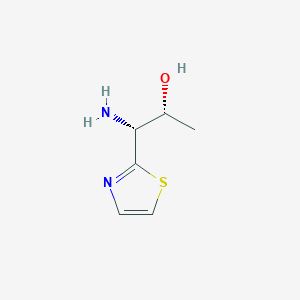

![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)

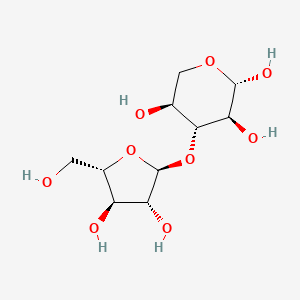

![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)

![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)